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molecular formula C14H10N2O4 B8620944 4-(2-Methoxyphenoxy)-3-nitrobenzonitrile

4-(2-Methoxyphenoxy)-3-nitrobenzonitrile

Cat. No. B8620944
M. Wt: 270.24 g/mol
InChI Key: QWSTWMPLFTVXNR-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

4-(2-Methoxyphenoxy)-3-nitrobenzonitrile (1.10 g, 81%) was prepared from 2-methoxyphenol (0.68 g, 5.5 mmol) and 4-fluoro-3-nitrobenzonitrile (1.33 g, 5.0 mmol) following general procedure A. This was reduced to 4-(2-methoxyphenoxy)-3-aminobenzonitrile (0.62 g, 63%) following general procedure B. N-[5-Cyano-2-(2-methoxyphenoxy)phenyl]-N′-(thiazol-2-yl)urea (130 mg, 71%) was prepared from 4-(2-methoxyphenoxy)-3-aminobenzonitrile (120 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following general procedure D.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
4-(2-methoxyphenoxy)-3-aminobenzonitrile
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
4-(2-methoxyphenoxy)-3-aminobenzonitrile
Quantity
0.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20].[CH3:22][O:23][C:24]1[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=1[O:26][C:27]1[CH:34]=[CH:33][C:30]([C:31]#[N:32])=[CH:29][C:28]=1[NH2:35].[NH2:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20].[C:31]([C:30]1[CH:33]=[CH:34][C:27]([O:26][C:25]2[CH:36]=[CH:37][CH:38]=[CH:39][C:24]=2[O:23][CH3:22])=[C:28]([NH:35][C:4]([NH:40][C:41]2[S:42][CH:43]=[CH:44][N:45]=2)=[O:9])[CH:29]=1)#[N:32]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
1.33 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Step Two
Name
4-(2-methoxyphenoxy)-3-aminobenzonitrile
Quantity
120 mg
Type
reactant
Smiles
COC1=C(OC2=C(C=C(C#N)C=C2)N)C=CC=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
4-(2-methoxyphenoxy)-3-aminobenzonitrile
Quantity
0.62 g
Type
reactant
Smiles
COC1=C(OC2=C(C=C(C#N)C=C2)N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=C(C=C(C#N)C=C2)[N+](=O)[O-])C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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